molecular formula C9H9FN2O B11909344 N-(4-fluorophenyl)aziridine-1-carboxamide CAS No. 15460-49-8

N-(4-fluorophenyl)aziridine-1-carboxamide

Cat. No.: B11909344
CAS No.: 15460-49-8
M. Wt: 180.18 g/mol
InChI Key: BCGJNVMSWOITSZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)aziridine-1-carboxamide is a chemical compound with the molecular formula C9H9FN2O It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)aziridine-1-carboxamide typically involves the reaction of 4-fluoroaniline with chloroformate derivatives to form the corresponding carbamate, followed by cyclization to form the aziridine ring. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)aziridine-1-carboxamide involves the formation of covalent bonds with nucleophilic sites on biological molecules. The aziridine ring’s strain energy facilitates its reaction with thiol groups on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it targets specific proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)aziridine-1-carboxamide is unique due to the presence of the fluorine atom, which enhances its reactivity and stability. The fluorine substituent also influences its biological activity, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

CAS No.

15460-49-8

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

N-(4-fluorophenyl)aziridine-1-carboxamide

InChI

InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)11-9(13)12-5-6-12/h1-4H,5-6H2,(H,11,13)

InChI Key

BCGJNVMSWOITSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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